molecular formula C20H17Cl2N3O5S2 B2951927 Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-36-0

Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2951927
CAS No.: 478065-36-0
M. Wt: 514.39
InChI Key: JSNUKWHXVZPUNG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C20H17Cl2N3O5S2 . It is available for purchase from various suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinecarboxylate group, a methylsulfanyl group, and a dichlorophenyl sulfonyl group attached to a phenoxy group . The exact arrangement of these groups in the molecule would be determined by the specific synthetic route used.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 514.39 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Future Directions

The future directions for research on this compound are not specified in the sources I found. Its potential uses would depend on its physical and chemical properties, as well as its biological activity, if any .

Properties

IUPAC Name

ethyl 4-[3-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O5S2/c1-3-29-19(26)15-11-23-20(31-2)24-18(15)30-14-6-4-5-13(10-14)25-32(27,28)17-8-7-12(21)9-16(17)22/h4-11,25H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNUKWHXVZPUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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